molecular formula C15H13NO3S B2696588 3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one CAS No. 1179412-12-4

3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2696588
CAS No.: 1179412-12-4
M. Wt: 287.33
InChI Key: QOQTYMSCTAKJPF-UHFFFAOYSA-N
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Description

3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indolin-2-one core, a thiophene ring, and various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of isatin with thiophene derivatives under acidic or basic conditions, followed by various functional group modifications . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one is unique due to its combination of an indolin-2-one core with a thiophene ring and various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-hydroxy-5-methyl-3-(2-oxo-2-thiophen-3-ylethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-9-2-3-12-11(6-9)15(19,14(18)16-12)7-13(17)10-4-5-20-8-10/h2-6,8,19H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQTYMSCTAKJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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